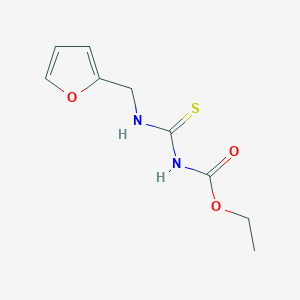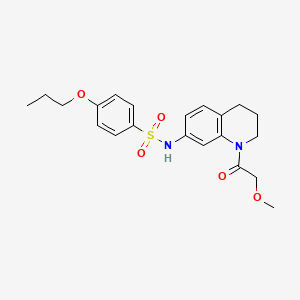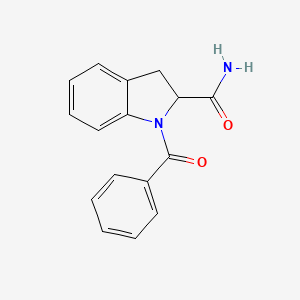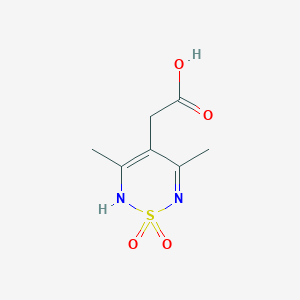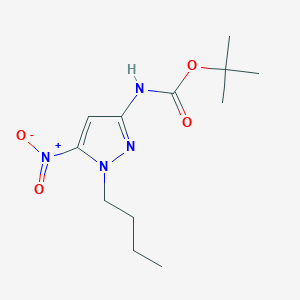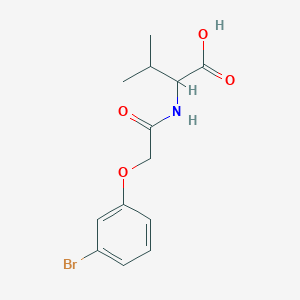
2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Bromophenoxy)acetic acid” is a compound with the CAS Number: 1798-99-8 . It has a molecular weight of 231.05 . Another related compound is “2-(3-bromophenoxy)acetamide” with the CAS Number: 214210-03-4 . It has a molecular weight of 230.06 .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenoxy)acetic acid” is represented by the InChI Code: 1S/C8H7BrO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) . The structure of “2-(3-bromophenoxy)acetamide” is represented by the InChI Code: 1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) .
Physical And Chemical Properties Analysis
The physical form of “2-(3-Bromophenoxy)acetic acid” is solid and it is stored at room temperature . The same applies to "2-(3-bromophenoxy)acetamide" .
Scientific Research Applications
Synthesis and Antimicrobial Applications
A study on the synthesis of new Schiff bases and thiazolidinone derivatives involved esterification of p-bromo-m-cresol to form 2-(4-bromo-3-methylphenoxy)acetate, followed by a series of reactions leading to compounds with potential antimicrobial activities. These synthesized compounds were evaluated for their antibacterial and antifungal properties, highlighting the relevance of bromophenyl compounds in the development of antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Chemical Modification and Characterization Techniques
The chemical characterization of metabolites from the biological transformation of substances, including brominated analogs like octylphenoxyacetic acid and its brominated analog, has been studied. Techniques such as GC/MS were utilized to identify persistent metabolites in groundwater enrichment cultures, demonstrating the complexity of environmental interactions with bromophenyl compounds (Fujita & Reinhard, 1997).
Role in Advanced Oxidation Processes
The advanced oxidation chemistry of pharmaceuticals, such as acetaminophen, has been explored with systems like UV/H2O2, leading to the identification of various degradation by-products. This research provides insights into the pathways and intermediates formed during the oxidation process, contributing to our understanding of environmental degradation mechanisms and the role of bromophenyl compounds in these reactions (Vogna, Marotta, Napolitano, & d’Ischia, 2002).
Discovery of Novel Hemoglobin Allosteric Modifiers
Research has also focused on the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents. Among these, compounds with bromophenyl groups have been identified as strong allosteric effectors of hemoglobin, showcasing their potential in medical applications such as improving oxygen delivery in conditions like ischemia or stroke (Randad, Mahran, Mehanna, & Abraham, 1991).
Safety and Hazards
properties
IUPAC Name |
2-[[2-(3-bromophenoxy)acetyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-8(2)12(13(17)18)15-11(16)7-19-10-5-3-4-9(14)6-10/h3-6,8,12H,7H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLTZDZSTIQYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)COC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

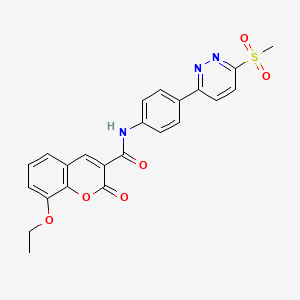
![Ethyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2668038.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2668039.png)
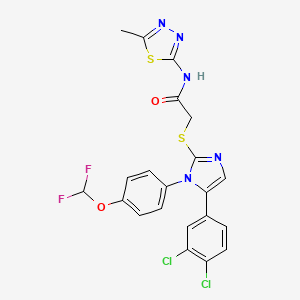
![4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2668041.png)
![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2668042.png)

![Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2668045.png)

